![molecular formula C17H17NO5 B5540441 methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540441.png)
methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate
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Overview
Description
Methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate: is an organic compound with the molecular formula C17H17NO5 and a molecular weight of 315.32 g/mol . This compound is characterized by the presence of a benzoate ester group and a dimethoxybenzoyl amide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester and amide groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Table 1: Synthesis Overview
Step | Reagents/Conditions | Purpose |
---|---|---|
1 | 4-Aminobenzoic acid + 3,4-Dimethoxybenzoyl chloride + Triethylamine | Acylation reaction |
2 | Dichloromethane, Low temperature | Solvent and temperature control |
3 | Purification via recrystallization or chromatography | Obtain pure product |
Medicinal Chemistry
Methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate has been investigated for its potential therapeutic properties. It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting metabolic disorders and cancer.
- Anticancer Activity : Studies have shown that compounds derived from this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for tumor growth.
- Antimicrobial Properties : Research indicates that derivatives of this compound possess antimicrobial activities against a range of pathogens, making it a candidate for developing new antibiotics.
Biological Studies
The compound's interaction with biological systems has been a focal point of research:
- Enzyme Inhibition : this compound has been studied for its ability to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic syndrome treatments.
- Receptor Binding : Its ability to bind to specific receptors suggests potential roles in modulating physiological responses, relevant for drug design aimed at treating conditions like obesity and diabetes.
Materials Science
In materials science, this compound is utilized as a building block for creating novel polymers and composites:
- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of this compound derivatives against breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that structural modifications could enhance potency.
Case Study 2: Antimicrobial Activity
Research conducted by Pharmaceutical Biology highlighted the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The study demonstrated that specific derivatives showed higher efficacy compared to standard antibiotics, supporting further development as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. It can also interact with receptors on the cell surface, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the dimethoxybenzoyl group.
Methyl 3,4-dimethoxybenzoate: Similar structure but lacks the amide group.
4-[(3,4-dimethoxybenzoyl)amino]benzoic acid: Similar structure but lacks the ester group.
Uniqueness: Methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate is unique due to the presence of both the dimethoxybenzoyl and benzoate ester groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is an aromatic amide derivative characterized by a benzoate moiety linked to a dimethoxybenzoyl group. Its chemical formula is C17H19N1O5, and it has a molecular weight of approximately 327.34 g/mol. The presence of methoxy groups enhances its lipophilicity, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) against MRSA was reported at approximately 2.9 μM, indicating strong antibacterial potential .
Bacterial Strain | MIC (μM) |
---|---|
Methicillin-resistant S. aureus | 2.9 |
E. coli | >100 |
Pseudomonas aeruginosa | >100 |
The compound's efficacy appears to be linked to its ability to inhibit bacterial growth by targeting specific enzymes or receptors involved in cell wall synthesis or metabolic pathways .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The observed IC50 values for these cell lines were notably low, indicating significant cytotoxic effects.
Cancer Cell Line | IC50 (μM) |
---|---|
MCF-7 | 5.85 |
A549 | 4.53 |
The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within microbial and cancer cells. It may function as an enzyme inhibitor or receptor antagonist, disrupting critical biochemical pathways necessary for cell survival and proliferation.
- Antibacterial Mechanism : It likely interferes with bacterial cell wall synthesis or metabolic processes.
- Anticancer Mechanism : It may induce apoptosis through the activation of caspases or by inhibiting key signaling pathways involved in cell growth and survival.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the benzene rings can significantly influence both antimicrobial and anticancer properties.
- Dimethoxy Substitution : Enhances lipophilicity and potentially increases cellular uptake.
- Amide Linkage : Critical for maintaining biological activity; modifications can lead to loss of efficacy.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against clinical isolates of MRSA. Results indicated that it significantly reduced bacterial counts over time compared to controls, demonstrating both bacteriostatic and bactericidal properties .
- Cytotoxicity Against Cancer Cells : In a series of assays conducted on human cancer cell lines, this compound showed promising results with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Properties
IUPAC Name |
methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-21-14-9-6-12(10-15(14)22-2)16(19)18-13-7-4-11(5-8-13)17(20)23-3/h4-10H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVLICYFGOBNGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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